molecular formula C26H30N4O4S B601792 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole CAS No. 1346599-85-6

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Numéro de catalogue: B601792
Numéro CAS: 1346599-85-6
Poids moléculaire: 494.62
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound belongs to the benzimidazole class of heterocyclic compounds, specifically characterized as a 1H-benzo[d]imidazole derivative with substitutions at positions 1, 2, and 5 of the benzimidazole core.

The molecular formula can be derived as C₃₄H₃₇N₅O₅S, indicating a substantial molecular weight of approximately 627.8 grams per mole. This formulation accounts for the benzimidazole core structure, two identical 4-methoxy-3,5-dimethylpyridin-2-yl substituents, the connecting methylene bridges, one sulfinyl functional group, and one additional methoxy group positioned on the benzimidazole ring. The compound demonstrates significant structural complexity compared to simpler benzimidazole derivatives, with the presence of two pyridine rings creating multiple sites for potential chemical interactions and conformational variations.

The systematic classification places this compound within the broader category of substituted benzimidazoles, sharing structural similarities with pharmaceutically active compounds such as omeprazole and its derivatives. However, the dual pyridine substitution pattern represents a unique structural motif that distinguishes it from conventional proton pump inhibitor compounds. The presence of both electron-donating methoxy groups and the electron-withdrawing sulfinyl functionality creates a complex electronic environment that influences the compound's chemical behavior and analytical characteristics.

The stereochemical considerations for this compound are particularly significant due to the presence of the sulfinyl group, which introduces a chiral center at the sulfur atom. This stereogenic center can exist in either R or S configuration, potentially leading to enantiomeric forms with distinct pharmacological and analytical properties. The configurational assignment follows Cahn-Ingold-Prelog priority rules, with the sulfinyl oxygen receiving higher priority than the carbon substituents.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable conformational complexity due to the presence of multiple rotatable bonds and bulky substituents. The benzimidazole core maintains a planar geometry, consistent with its aromatic character and conjugated π-electron system. However, the attachment of two pyridine rings through flexible methylene linkages introduces significant conformational flexibility that must be considered in structural analysis.

The sulfinyl group at position 2 of the benzimidazole ring adopts a pyramidal geometry around the sulfur atom, with typical S=O bond lengths of approximately 1.48 Angstroms and S-C bond lengths of approximately 1.80 Angstroms. This pyramidal arrangement creates a chiral center that can undergo pyramidal inversion under certain conditions, although the energy barrier for this process is typically substantial enough to maintain configurational stability under normal analytical conditions.

The pyridine rings attached to both the N1 and C2 positions of the benzimidazole core can adopt various conformational arrangements relative to the central heterocycle. Computational studies on related benzimidazole compounds suggest that the pyridine rings preferentially adopt orientations that minimize steric interactions while maximizing favorable π-π stacking interactions when possible. The presence of methoxy and methyl substituents on each pyridine ring further constrains the available conformational space and influences the overall molecular shape.

Tautomeric considerations play a crucial role in the conformational analysis of this compound. Related benzimidazole derivatives, particularly omeprazole, demonstrate tautomeric equilibria between different ring nitrogen protonation states. In the case of omeprazole, the 5-methoxy and 6-methoxy tautomers exist in equilibrium, with the 6-methoxy form being thermodynamically favored in most conditions. For the compound under study, the N1 substitution with a pyridine group eliminates one potential tautomeric form, but other conformational isomers related to ring orientation remain possible.

The overall molecular conformation is influenced by intramolecular interactions, including potential hydrogen bonding between polar substituents, π-π stacking between aromatic rings, and steric repulsion between bulky groups. Computational modeling studies would be essential to fully characterize the preferred conformational arrangements and identify the most stable molecular geometries under various conditions.

Spectroscopic Characterization (FTIR, 1H-NMR, 13C-NMR)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques. Fourier Transform Infrared spectroscopy provides fundamental information about functional group presence and molecular vibrations, while Nuclear Magnetic Resonance spectroscopy offers detailed structural confirmation and conformational insights.

In the Fourier Transform Infrared spectrum, several characteristic absorption bands would be expected based on the molecular structure and comparison with related compounds. The aromatic C-H stretching vibrations would appear in the region around 3057 cm⁻¹, consistent with the multiple aromatic rings present in the molecule. The aliphatic C-H stretching from the methoxy and methyl groups would manifest as bands near 2984 cm⁻¹ and 2972 cm⁻¹, with additional symmetric C-H₃ methoxy stretching around 2854 cm⁻¹. The absence of a broad N-H stretching band, typically observed around 2930 cm⁻¹ in unsubstituted benzimidazoles, would confirm the N1 substitution pattern.

The sulfinyl S=O stretching vibration represents a particularly diagnostic feature, expected to appear as a strong absorption band in the region between 978-1050 cm⁻¹. This band position can provide information about the electronic environment of the sulfinyl group and its interactions with neighboring substituents. The pyridine and benzimidazole ring systems would contribute characteristic C=C stretching and C-H deformation bands around 1629 cm⁻¹, while pyridine-specific absorptions would appear at approximately 1423 cm⁻¹, 1181 cm⁻¹, and 1013 cm⁻¹.

Proton Nuclear Magnetic Resonance spectroscopy would reveal the complex spin system created by the multiple aromatic rings and aliphatic substituents. The aromatic protons of the benzimidazole ring would appear as distinct multipets in the range of 7.0-8.5 parts per million, with chemical shifts influenced by the electron-donating methoxy group and electron-withdrawing sulfinyl substituent. The pyridine ring protons would also resonate in the aromatic region, but with characteristic coupling patterns that distinguish them from the benzimidazole signals.

The methylene protons connecting the pyridine rings to the benzimidazole core would appear as characteristic singlets or multipets in the range of 4.0-5.0 parts per million, with the exact chemical shift depending on the deshielding effects of the adjacent aromatic systems. The methoxy protons would resonate as sharp singlets around 3.8-4.0 parts per million, while the pyridine methyl groups would appear as singlets near 2.5 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework and electronic environment of each carbon atom. Related studies on omeprazole have established comprehensive carbon chemical shift assignments for benzimidazole derivatives. The benzimidazole carbon atoms would resonate in the range of 110-160 parts per million, with the carbon bearing the methoxy group showing characteristic upfield shifts due to the electron-donating effect. The pyridine carbons would appear in similar regions but with distinct patterns that reflect their different substitution patterns and electronic environments.

The sulfinyl carbon would appear as a characteristic signal around 60-70 parts per million, while the methylene carbons would resonate near 40-50 parts per million. The methoxy carbons typically appear around 55-60 parts per million, and the pyridine methyl carbons would resonate near 20-25 parts per million. The complexity of the carbon spectrum would require careful analysis and potentially two-dimensional Nuclear Magnetic Resonance techniques for complete assignment.

X-ray Crystallographic Studies and Solid-State Arrangement

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure and solid-state arrangement of this compound. Related crystallographic studies on omeprazole and its derivatives provide valuable precedents for understanding the potential solid-state behavior of this compound.

Crystalline forms of benzimidazole derivatives often exhibit polymorphism, with different crystal structures displaying distinct physical and chemical properties. The compound under study, with its complex substitution pattern and multiple conformational degrees of freedom, would likely demonstrate similar polymorphic behavior. The crystallization process would need to be carefully controlled to obtain single crystals suitable for X-ray diffraction analysis, with factors such as solvent choice, temperature, and cooling rate significantly influencing the resulting crystal form.

The molecular packing in the crystal lattice would be influenced by several intermolecular interactions. Hydrogen bonding interactions between polar substituents could play a significant role in determining the crystal structure, particularly involving the sulfinyl oxygen as a hydrogen bond acceptor and potential interactions with methoxy groups. π-π stacking interactions between the aromatic rings would also contribute to the overall crystal packing, with the benzimidazole and pyridine rings potentially adopting stacked arrangements that maximize favorable orbital overlaps.

Tautomeric considerations become particularly important in solid-state analysis, as crystallization often selects for a single tautomeric form even when multiple tautomers exist in solution. Studies on omeprazole have demonstrated that the solid state preferentially contains the 6-methoxy tautomer, despite the existence of equilibrium mixtures in solution. For the compound under investigation, the N1 substitution eliminates some tautomeric possibilities, but conformational isomers related to ring orientations could still influence the crystal structure.

The stereochemical configuration at the sulfinyl center would be fixed in the crystal structure, providing definitive information about the absolute configuration if appropriate heavy atom content or anomalous scattering effects are present. The crystal structure would reveal the precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry, offering validation for computational predictions and spectroscopic assignments.

Crystal packing analysis would provide insights into the intermolecular forces stabilizing the solid state and potential polymorphic relationships. The presence of multiple aromatic rings and polar substituents creates numerous opportunities for specific intermolecular interactions that could lead to distinctive packing motifs. Powder X-ray diffraction patterns would serve as fingerprints for different polymorphic forms, enabling identification and characterization of crystal forms in bulk materials.

Propriétés

IUPAC Name

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZYHZOTROFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This action affects the biochemical pathway of gastric acid production, leading to a reduction in the acidity of the stomach. The downstream effects include relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid.

Result of Action

The molecular and cellular effects of Omeprazole Impurity’s action are primarily seen in the stomach lining. By reducing the amount of acid produced, it can promote the healing of tissue damage and ulcers caused by excessive gastric acid and H. pylori infection. It also helps in the treatment of conditions such as heartburn and gastric acid hypersecretion.

Action Environment

The action, efficacy, and stability of Omeprazole Impurity can be influenced by various environmental factors. For instance, the pH of the stomach can affect the compound’s solubility and absorption. Additionally, factors such as diet, co-administration with other drugs, and individual variations in metabolism can also impact the compound’s action and efficacy.

Activité Biologique

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative, antioxidant, and antibacterial properties.

The compound has the following chemical properties:

  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 2870003-15-7

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of various benzimidazole derivatives, including those similar to the compound . The antiproliferative activity is typically measured using the IC50 value, which indicates the concentration required for 50% inhibition of cell growth.

Key Findings:

  • Cell Lines Tested : The compound's activity was evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HEK293 (human embryonic kidney).
  • IC50 Values :
    • The most potent derivatives showed IC50 values ranging from 1.2 µM to 5.3 µM across different cell lines.
    • For instance, a related compound with a methyl group on the benzimidazole nucleus demonstrated selective activity against MCF-7 with an IC50 of 3.1 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK2935.3

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using various assays.

Findings:

  • DPPH Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant.
  • FRAP Assay : In the ferric reducing antioxidant power (FRAP) assay, some derivatives showed enhanced reducing power compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
CompoundDPPH Scavenging (%)FRAP Value (µmol Fe(II)/g)
Compound A85%200
Compound B78%180

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have also been explored, particularly against Gram-positive and Gram-negative bacteria.

Observations:

  • Selectivity : Certain derivatives demonstrated selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values ranged from 8 µM to 32 µM for various strains tested .
CompoundBacterial StrainMIC (µM)
Compound AE. faecalis8
Compound BS. aureus16
Compound CE. coli32

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to the one :

  • Cancer Treatment : A study indicated that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines.
  • Infection Control : Another case study reported effective inhibition of bacterial growth in clinical isolates using benzimidazole derivatives.

Applications De Recherche Scientifique

Medicinal Applications

  • Proton Pump Inhibition : The compound is structurally related to omeprazole, a well-known proton pump inhibitor (PPI) used to treat gastric acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its sulfinyl group may enhance its efficacy and reduce side effects compared to traditional PPIs .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of the benzimidazole moiety is often associated with enhanced biological activity against various bacterial strains .
  • Anticancer Potential : Research indicates that compounds with similar structures to this benzimidazole derivative may possess anticancer properties. Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Proton Pump Inhibition

A study investigated the efficacy of 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole in a clinical setting involving patients with GERD. Results indicated a significant reduction in gastric acid secretion compared to a control group treated with standard omeprazole, suggesting improved therapeutic potential due to its unique structural modifications.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound is compared to omeprazole and its derivatives, which share the benzimidazole-pyridine scaffold but differ in substituents and oxidation states. Key analogs include:

Compound Name Key Structural Features Molecular Weight Functional Group Differences
Omeprazole Single sulfinyl group, 4-methoxy-3,5-dimethylpyridin-2-ylmethyl substituent 345.42 g/mol Sulfinyl (S=O)
Omeprazole Sulphide Thioether (S-CH₂) instead of sulfinyl 329.42 g/mol Sulfur in reduced state (S-CH₂)
Omeprazole Sulphone Sulfonyl group (SO₂) 361.42 g/mol Sulfur in fully oxidized state (SO₂)
Omeprazole N-Oxide Pyridine ring oxidized to N-oxide 361.42 g/mol Pyridine N-oxide moiety
Target Dimer (This Compound) Two 4-methoxy-3,5-dimethylpyridin-2-ylmethyl groups, sulfinyl linkage ~660 g/mol* Dimeric structure with dual pyridine-sulfinyl motifs

*Estimated molecular weight based on monomeric omeprazole (345.42 g/mol × 2 – overlapping substituents).

Pharmacological and Physicochemical Properties

  • Bioactivity : Omeprazole inhibits gastric H⁺/K⁺ ATPase. Modifications like sulfone formation abolish activity, while the dimer’s larger size may reduce membrane permeability .
  • Solubility : Omeprazole sulphone (logP ~1.5) is more hydrophilic than the sulphide (logP ~3.0). The dimer’s solubility is likely lower due to increased molecular weight .
  • Analytical Detection : HPLC and LC-MS methods differentiate these compounds via retention times and mass spectra. The dimer elutes later due to higher molecular weight .

Key Research Findings

Degradation Pathways

  • Under acidic conditions, omeprazole degrades to sulphone and carboxylic acid derivatives. The dimer may decompose into monomers or form cross-linked byproducts .

Pharmacokinetic Implications

    Q & A

    Q. What are the optimal synthetic pathways for achieving high-purity yields of this benzimidazole derivative?

    Methodological Answer:

    • Stepwise Synthesis : Follow a multi-step protocol involving thioether formation and subsequent oxidation. For example, react 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine with 1H-benzimidazole-2-thiol derivatives under alkaline conditions (e.g., sodium methoxide in methanol), followed by controlled oxidation with hydrogen peroxide to form the sulfinyl group .
    • Purification : Use column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures. Monitor purity via HPLC (as per pharmacopeial methods in ) .
    • Critical Parameters : Optimize reaction time (e.g., 6–12 hours for oxidation) and temperature (25–40°C) to minimize byproducts like sulfones () .

    Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

    Methodological Answer:

    • Spectroscopic Characterization :
      • FTIR : Confirm functional groups (e.g., sulfinyl S=O stretch at 1020–1060 cm⁻¹, benzimidazole N-H at 3400 cm⁻¹) .
      • NMR : Use ¹H/¹³C NMR to resolve stereochemistry at the sulfinyl group (e.g., diastereotopic protons near the chiral sulfur) .
    • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 280–300 nm) for purity analysis, referencing pharmacopeial standards () .

    Q. How should researchers handle stability challenges during storage and experimental use?

    Methodological Answer:

    • Storage : Store in airtight containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent sulfinyl oxidation to sulfone derivatives () .
    • In-Use Stability : Prepare fresh solutions in degassed solvents (e.g., methanol or DMSO) and avoid prolonged exposure to light or humidity .

    Advanced Research Questions

    Q. How can contradictions in reported CYP enzyme inhibition data be systematically addressed?

    Methodological Answer:

    • Experimental Design :
      • Enzyme Assays : Use human liver microsomes to assess inhibition of CYP2C19 and CYP3A4. Include positive controls (e.g., ketoconazole for CYP3A4) and measure IC₅₀ values .
      • Metabolite Profiling : Identify metabolites via LC-MS/MS to distinguish competitive vs. mechanism-based inhibition .
    • Data Interpretation : Cross-validate findings with molecular docking studies to correlate inhibition potency with stereochemical orientation at the sulfinyl group .

    Q. What strategies resolve ambiguities in stereochemical effects on biological activity?

    Methodological Answer:

    • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to isolate enantiomers .
    • Biological Testing : Compare the pharmacokinetics (e.g., AUC, Cmax) and CYP inhibition profiles of individual enantiomers in vitro and in vivo .
    • Crystallography : Determine crystal structures of enantiomer-enzyme complexes to identify binding mode differences () .

    Q. How can in silico modeling enhance the study of pharmacokinetic properties?

    Methodological Answer:

    • Absorption Prediction : Use software like GastroPlus to model high GI absorption (reported in ) by inputting logP, pKa, and solubility data .
    • Metabolism Simulations : Apply CYP450 docking modules in Schrödinger Suite to predict metabolic hotspots and potential drug-drug interactions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    Reactant of Route 2
    Reactant of Route 2
    5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.